molecular formula C6H9Cl2FN2 B3040382 (6-Fluoropyridin-3-yl)methanamine dihydrochloride CAS No. 1955506-73-6

(6-Fluoropyridin-3-yl)methanamine dihydrochloride

Cat. No. B3040382
CAS RN: 1955506-73-6
M. Wt: 199.05
InChI Key: MURXRRGRNPUXGY-UHFFFAOYSA-N
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Description

“(6-Fluoropyridin-3-yl)methanamine dihydrochloride” is a chemical compound with the molecular formula C6H9Cl2FN2 . It is also known by other names such as 2-Fluoro-5-(aminomethyl)pyridine and 3-Pyridinemethanamine, 6-fluoro- . The compound has a molecular weight of 199.05 g/mol .


Molecular Structure Analysis

The InChI code for “(6-Fluoropyridin-3-yl)methanamine dihydrochloride” is InChI=1S/C6H7FN2/c7-6-2-1-5(3-8)4-9-6/h1-2,4H,3,8H2 . The Canonical SMILES is C1=CC(=NC=C1CN)F . These codes provide a textual representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 126.13 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 1 . Its topological polar surface area is 38.9 Ų . The compound has a complexity of 87.1 .

Scientific Research Applications

Fluorinated Pyridines Synthesis

“(6-Fluoropyridin-3-yl)methanamine dihydrochloride” is used in the synthesis of fluorinated pyridines . Fluorinated pyridines have interesting and unusual physical, chemical, and biological properties, making them valuable in various applications .

Agricultural Products Development

The introduction of fluorine atoms into lead structures is a common modification in the development of new agricultural products . As such, “(6-Fluoropyridin-3-yl)methanamine dihydrochloride” can be used in the synthesis of fluorine-containing agricultural active ingredients .

Radiobiology

“(6-Fluoropyridin-3-yl)methanamine dihydrochloride” can be used in the synthesis of F 18-substituted pyridines, which are of special interest as potential imaging agents for various biological applications .

Safety and Hazards

The compound has been classified with the hazard statements H302, H312, H315, H318, H332, H335 . These indicate that the compound may be harmful if swallowed, in contact with skin, causes skin irritation, causes serious eye damage, harmful if inhaled, and may cause respiratory irritation .

properties

IUPAC Name

(6-fluoropyridin-3-yl)methanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7FN2.2ClH/c7-6-2-1-5(3-8)4-9-6;;/h1-2,4H,3,8H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MURXRRGRNPUXGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1CN)F.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9Cl2FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6-Fluoropyridin-3-yl)methanamine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(6-Fluoropyridin-3-yl)methanamine dihydrochloride
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(6-Fluoropyridin-3-yl)methanamine dihydrochloride
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Reactant of Route 6
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(6-Fluoropyridin-3-yl)methanamine dihydrochloride

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